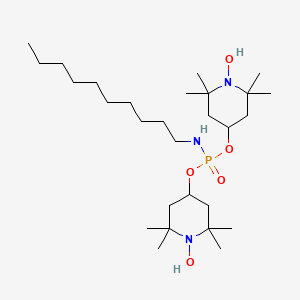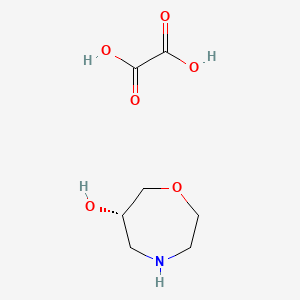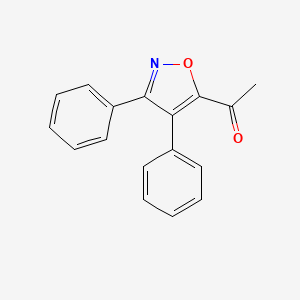
1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone is a heterocyclic compound featuring an oxazole ring substituted with phenyl groups at positions 3 and 4, and an ethanone group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoin with hydroxylamine hydrochloride to form the oxime, followed by cyclization in the presence of acetic anhydride. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor modulation. The oxazole ring’s electronic properties play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1,3-Diphenyl-1H-pyrazole: Another heterocyclic compound with similar structural features but different biological activities.
2,4-Diphenyl-1,3-oxazole: Shares the oxazole ring but differs in substitution patterns, leading to distinct chemical and biological properties.
Uniqueness: 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of novel materials and potential therapeutic agents.
Propiedades
Número CAS |
1631-96-5 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
1-(3,4-diphenyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C17H13NO2/c1-12(19)17-15(13-8-4-2-5-9-13)16(18-20-17)14-10-6-3-7-11-14/h2-11H,1H3 |
Clave InChI |
WOWDOIJMOSLBLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


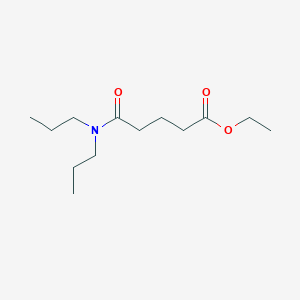
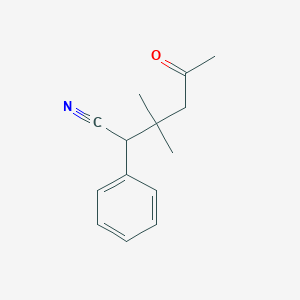

![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
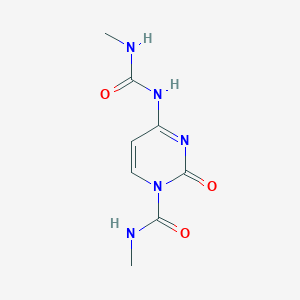
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
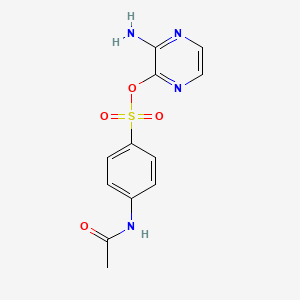
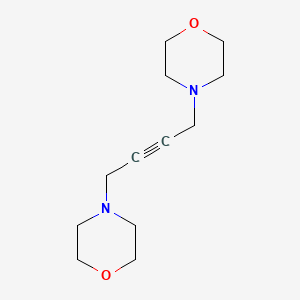
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
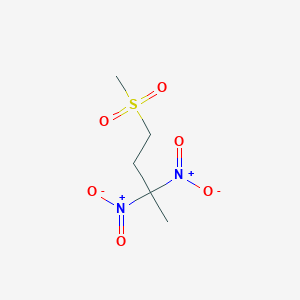

![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)
